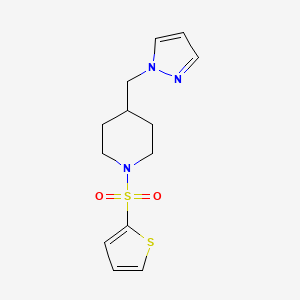

4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine

描述

属性

IUPAC Name |

4-(pyrazol-1-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S2/c17-20(18,13-3-1-10-19-13)16-8-4-12(5-9-16)11-15-7-2-6-14-15/h1-3,6-7,10,12H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDSCSGSGMVPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment to Piperidine: The pyrazole moiety is then attached to the piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

Introduction of the Thiophene Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with thiophene sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene sulfonyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrazole and thiophene moieties in anticancer therapy:

- Mechanism of Action : The presence of the pyrazole ring has been linked to potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, derivatives similar to our compound have shown sub-micromolar antiproliferative activity against various cancer cell lines, indicating their potential as CDK inhibitors .

- Case Study : In one study, a pyrazole derivative exhibited a GI50 value ranging from 0.127 to 0.560 µM against 13 cancer cell lines, demonstrating its effectiveness as an anticancer agent .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with compounds that share structural similarities with 4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine :

- Efficacy : Research has shown that thiazole and pyrazole-containing compounds exhibit significant anticonvulsant properties. For instance, certain thiazole-pyrrolidinone analogues demonstrated median effective doses lower than standard medications like ethosuximide .

Synthesis and Characterization

The synthesis of This compound involves multi-step processes that integrate various organic reactions:

- Reagents and Conditions : The synthesis typically employs reagents like thiophene sulfonamide and pyrazole derivatives under controlled conditions to yield the target compound.

- Characterization Techniques : Techniques such as NMR spectroscopy and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound .

Summary of Findings

作用机制

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

相似化合物的比较

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (Da)* | Predicted logP* |

|---|---|---|---|---|

| Target Compound | Piperidine | Pyrazole-methyl, thiophene-sulfonyl | ~355 | 2.1 |

| Piperidine, 4-(1H-pyrazol-1-yl)(9CI) | Piperidine | Pyrazole | ~165 | 1.3 |

| 1-Methyl-4-[4-(boronate)pyrazolyl]piperidine | Piperidine | Pyrazole, boronate ester | ~276 | 1.8 |

| 4-[3-(4-Chlorophenyl)pyrazolyl]piperidine | Piperidine | Pyrazole, 4-chlorophenyl | ~277 | 3.0 |

Research Findings and Insights

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related piperidine derivatives, involving Pd/C-mediated reductions and sulfonylation steps .

- Crystallography : SHELX programs () are critical for resolving its 3D structure, particularly the sulfonyl group’s conformation and piperidine chair dynamics.

生物活性

The compound 4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine , a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by the introduction of the thiophene sulfonyl group. The general synthetic route includes:

- Formation of Pyrazole : Using appropriate hydrazine derivatives and carbonyl compounds.

- Sulfonylation : Introducing the thiophene sulfonyl moiety through electrophilic substitution reactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display inhibition zones against various pathogens, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus . This suggests that this compound may also possess comparable antimicrobial efficacy.

Anti-inflammatory Properties

In vitro studies have demonstrated that certain pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This anti-inflammatory activity is crucial for developing therapeutic agents targeting inflammatory diseases .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor potential. They have shown inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth. For example, compounds with similar structural motifs have been reported to inhibit BRAF(V600E) and EGFR, which are critical in several cancers .

Case Study 1: Antibacterial Evaluation

A study evaluated a series of pyrazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a thiophene sulfonamide group exhibited enhanced activity compared to their unsubstituted counterparts. The compound's ability to disrupt bacterial cell membranes was highlighted, leading to cell lysis .

Case Study 2: Antitumor Screening

In another investigation, the antitumor activity of related pyrazole derivatives was assessed against human breast cancer cells. The study found that certain derivatives significantly reduced cell viability with IC50 values around 18 μM, indicating promising potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial activity.

- Ring Structure : The incorporation of a thiophene ring is associated with improved antitumor efficacy.

常见问题

Q. Basic Characterization

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, especially for sulfonyl and pyrazole moieties .

- NMR : H and C NMR identify proton environments (e.g., piperidine CH shifts at δ 2.5–3.5 ppm) and sulfonyl group presence .

- HPLC-MS : Validates molecular weight (theoretical ~365 g/mol) and detects impurities .

How should researchers resolve contradictory data regarding this compound’s stability under varying pH conditions?

Advanced Data Contradiction Analysis

Conflicting stability reports (e.g., hydrolysis of the sulfonyl group) require multi-method validation:

- Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C, monitoring degradation via LC-MS .

- pKa determination : Use potentiometric titration (predicted pKa ~13.23 for basic piperidine nitrogen) to identify pH-sensitive functional groups .

- Computational hydrolysis modeling : Simulate nucleophilic attack on the sulfonyl group to predict degradation pathways .

What strategies are effective for designing biologically active derivatives of this compound?

Q. Advanced Structure-Activity Relationship (SAR)

- Scaffold modification : Replace the thiophene sulfonyl group with substituted phenyl sulfonyl groups to modulate lipophilicity (clogP) .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., enzyme-linked immunosorbent assays) .

How can researchers address challenges in scaling up the synthesis of this compound?

Q. Advanced Process Engineering

- Reactor design : Optimize heat transfer using jacketed reactors to manage exothermic sulfonylation steps .

- Membrane separation : Employ nanofiltration for solvent recovery and impurity removal during large-scale purification .

- Process control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression .

What are the key considerations for ensuring compound stability during long-term storage?

Q. Basic Stability Protocols

- Storage conditions : Lyophilize and store at -20°C in amber vials under inert gas (N) to prevent oxidation .

- Excipient compatibility : Mix with stabilizers like lactose or mannitol if formulating as a solid dispersion .

How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。